![molecular formula C17H16FNO3S2 B2631101 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide CAS No. 2034403-97-7](/img/structure/B2631101.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiophene derivatives are a class of compounds that have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . Terminal alkynes play a critical role in these reactions . A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .
Chemical Reactions Analysis
The chemical reactions involving benzothiophene derivatives often involve coupling reactions . These reactions are useful for the formation of new carbon–carbon bonds under mild reaction conditions .
Scientific Research Applications
Cyclooxygenase-2 Inhibition
Research has identified sulfonamide derivatives as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of a fluorine atom into these molecules has been shown to increase their selectivity for COX-2 over COX-1, indicating potential applications in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Anticancer Activity
Sulfonamide complexes have demonstrated promising results in DNA binding, cleavage, and anticancer activity. Studies show that these compounds can induce apoptotic cell death in cancer cells, with the potential for application in chemotherapy (M. González-Álvarez et al., 2013).
Enantioselective Fluorination
N-fluorobenzenesulfonamide derivatives have been utilized in the enantioselective fluorination of 2-oxindoles, a reaction of significant interest in organic chemistry for the synthesis of fluorinated compounds with potential pharmaceutical applications (Fajie Wang et al., 2014).
Antiproliferative and Antioxidant Effects
Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, highlighting their potential as antiproliferative agents. These compounds have also been noted for their antioxidant properties, suggesting additional therapeutic applications (B. Haridevamuthu et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of benzothiophene derivatives could involve the design and synthesis of new terminal alkynes for the preparation of organic compounds . Additionally, the development of benzothiophene derivatives with high antibacterial activity against various bacterial strains could be a potential area of research .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVOBFDAXUQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


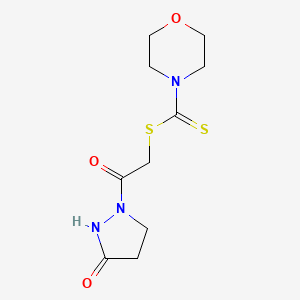
![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine](/img/structure/B2631024.png)
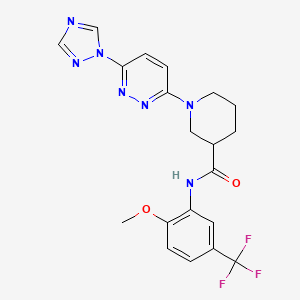
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)
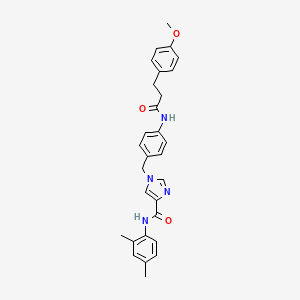
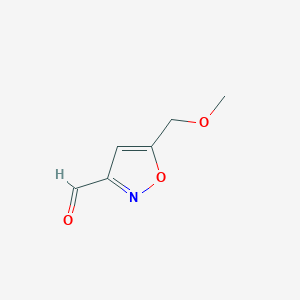
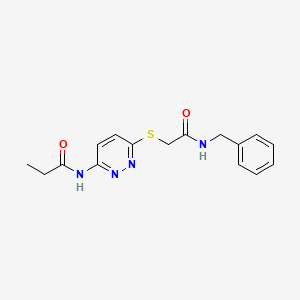

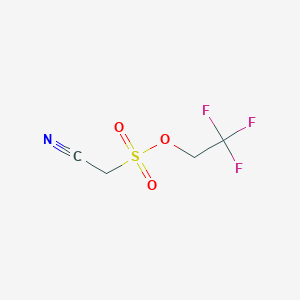

![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)

